molecular formula C8H7BO2S B151890 Benzothiophene-3-boronic acid CAS No. 113893-08-6

Benzothiophene-3-boronic acid

Cat. No. B151890
M. Wt: 178.02 g/mol
InChI Key: QVANIYYVZZLQJP-UHFFFAOYSA-N
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Description

Benzothiophene-3-boronic acid is a compound that features a benzothiophene core with a boronic acid functional group. This structure is significant in various chemical reactions and has been studied for its potential in pharmaceutical applications, particularly as an inhibitor of metallo-β-lactamases, which are enzymes that confer resistance to β-lactam antibiotics .

Syn

Scientific Research Applications

  • Synthesis of Chiral Benzothiophenes : A study by Sang, Noble, and Aggarwal (2021) in "Angewandte Chemie" describes a method for synthesizing enantioenriched 2,3-disubstituted benzothiophenes, using a transition-metal-free C2-alkylation process with boronic esters. This method is significant for generating intermediate arylboronate complexes and is applicable in the creation of primary, secondary, and tertiary alkyl boronic esters and aryl boronic esters coupled with C3-substituted benzothiophenes (Sang, Noble, & Aggarwal, 2021).

  • Metal-Free Photoinduced Borylation of Haloarenes : Mfuh et al. (2017) in "Nature Protocols" outline a metal- and additive-free method for converting haloarenes directly to boronic acids and esters. This photoinduced borylation does not require expensive metal catalysts and produces boronic acids and esters with very low levels of transition metal contamination, important in synthetic organic chemistry, molecular sensors, and drug discovery (Mfuh et al., 2017).

  • Lewis Acidity Enhancement in Boronic Acids : Miyasaka, Kobayashi, and Kawashima (2009) in "Tetrahedron Letters" synthesized triarylboranes with thiophene, dimethylthiophene, or benzothiophene units, noting their strong Lewis acidities. This research contributes to the understanding of sulfur-containing heteroaromatics in boronic acids, with implications for stability and absorption properties (Miyasaka, Kobayashi, & Kawashima, 2009).

  • Boronic Acid as Inhibitor of Metallo-β-Lactamases : Krivitskaya and Khrenova (2021) in "Molecules" discussed boronic acids as potential inhibitors of metallo-β-lactamases, forming covalent adducts with catalytic hydroxide anions in the enzymatic active site. This study particularly focuses on boronic acid compounds with benzo[b]thiophene core, relevant for antibiotic resistance challenges (Krivitskaya & Khrenova, 2021).

  • C3 Alkylation and Arylation of Benzothiophenes : Shrives et al. (2017) in "Nature Communications" developed a method for C3-functionalizing benzothiophenes using benzothiophene S-oxides. This approach, which does not require directing groups or metal catalysts, is important for the construction of molecules relevant to societal challenges, including medical applications (Shrives et al., 2017).

Safety And Hazards

Benzothiophene-3-boronic acid should be handled with care to avoid contact with skin and eyes. It is advised to avoid dust formation and inhalation . Personal protective equipment should be worn when handling this compound .

Future Directions

Benzothiophene-3-boronic acid and its derivatives have potential applications in various fields. For instance, they can be used in the synthesis of dibenzothiophene S-oxides, which are of interest in the fields of pharmaceutical sciences, materials chemistry, and chemical biology . Furthermore, boronic acids are increasingly being used as biochemical tools for various purposes, including interference in signaling pathways, enzyme inhibition, and cell delivery systems .

properties

IUPAC Name

1-benzothiophen-3-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BO2S/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-5,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVANIYYVZZLQJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CSC2=CC=CC=C12)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380004
Record name Benzothiophene-3-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzothiophene-3-boronic acid

CAS RN

113893-08-6
Record name Benzothiophene-3-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-benzothiophen-3-yl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
T Yamaguchi, M Hosaka, K Shinohara, T Ozeki… - … of Photochemistry and …, 2014 - Elsevier
… 2-Ethyl-1-benzothiophene-3-boronic acid 11 was prepared from 2-ethyl-1-benzothiophene 8 (3.16 g, 13.1 mmol) by a procedure similar to that used for 10. The crude product 11 (0.920 …
Number of citations: 5 www.sciencedirect.com
F Lied, H Brodnik Žugelj, S Kress, B Štefane… - ACS …, 2017 - ACS Publications
… When benzothiophene-3-boronic acid and benzofuran-3-boronic acid were employed, the oxidized byproducts could be isolated in 16% (5ac) and 32% (5ad), respectively. Varying the …
Number of citations: 20 pubs.acs.org
N Yang, X Qiao, R Fang, J Tao, J Hao, H Li - Acta Chimica Sinica, 2016 - sioc-journal.cn
… 3,4-Dibromo-1-(2-ethylhexyl)-1H-pyrrole-2,5-dione reacted with lithium indyl and benzothiophene-3-boronic acid respectively, affording intermediates 3 and 4. Compound 3 was …
Number of citations: 9 sioc-journal.cn
GS Weston, J Blázquez, F Baquero… - Journal of medicinal …, 1998 - ACS Publications
… 3-dihydroxyborane-benzoic acid (12), 4-methylthiophene-2-boronic acid (32), and benzothiophene-3-boronic acid (37), and 5-indolylboronic acid (11) were supplied by Frontier …
Number of citations: 193 pubs.acs.org
Y Pan, D Shan, L Ding, X Yang, K Xu, H Huang… - Water Research, 2021 - Elsevier
… ,4-dibromothiophene (I), 4-bromothiophene-3-boronic acid and 3,4-dibromothiophene (II), 4-methyl-3-thiopheneboronic acid and 3,3′-bithiophene (III), benzothiophene-3-boronic acid …
Number of citations: 14 www.sciencedirect.com
S Xie, Z Cong, W Wang, S Qin, X Weng… - Chemical …, 2023 - pubs.rsc.org
… Herein, the heterocyclic TPE analogue compound 3 was first prepared by a Suzuki reaction between bromo-triphenylethylene precursor 2 and benzothiophene-3-boronic acid as a …
Number of citations: 1 pubs.rsc.org
RL Jones - 2005 - kluedo.ub.rptu.de
Metallocenes containing diarylethene type photochromic switches are synthesized, characterized and tested in polyolefin catalysts. Propylene polymerizations using unbridged bis(2,3-…
Number of citations: 2 kluedo.ub.rptu.de
JP Dela Cruz Calupitan, O Galangau… - European Journal of …, 2017 - Wiley Online Library
In the field of extreme miniaturization of electronic devices, it is necessary to study candidate molecules at the single‐molecular level by scanning tunneling microscopy (STM). This …
AM Barcellos, M Sacramento, GP da Costa… - Coordination Chemistry …, 2021 - Elsevier
Organochalcogen compounds present synthetic and biological applications of extreme relevance. The coupling reaction between boronic acids, borate anions or boronic esters with …
Number of citations: 17 www.sciencedirect.com
D Preda, IG David, DE Popa, M Buleandra, GL Radu - Chemosensors, 2022 - mdpi.com
… modification method involving in the first step the drop-casting onto the electrode surface of acetonitrile with 5% DMF solution containing AZY (template), benzothiophene-3-boronic acid …
Number of citations: 8 www.mdpi.com

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